Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-
CAS No.: 64387-67-3
Cat. No.: VC20858237
Molecular Formula: C11H11N3OS2
Molecular Weight: 265.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64387-67-3 |
|---|---|
| Molecular Formula | C11H11N3OS2 |
| Molecular Weight | 265.4 g/mol |
| IUPAC Name | N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C11H11N3OS2/c1-8(15)12-10-13-14-11(17-10)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,15) |
| Standard InChI Key | CXGNGMANBKYIEF-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2 |
| Canonical SMILES | CC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2 |
Introduction
Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- is a complex organic compound with significant biological activities. Its molecular formula is C11H11N3OS2 and it has a molecular weight of approximately 265.4 g/mol . This compound belongs to the class of thiadiazoles and exhibits unique properties due to its phenylmethylthio substitution.
Biological Activities
This compound shows potential in forming hydrogen bonds and hydrophobic interactions with proteins involved in cancer progression. It shares structural similarities with other thiadiazole-based compounds known for their antimicrobial and anticancer activities.
Comparison Table: Thiadiazole-Based Compounds
| Compound Name | Structure | Notable Activities |
|---|---|---|
| Acetamido-1,3,4-thiadiazole | - | Antimicrobial |
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-acetamide | - | Anticancer |
| N-benzyl-N-[5-(benzene-sulfonyl)] | - | - |
Acetamide derivatives generally may exhibit antioxidant activity and potential anti-inflammatory effects .
Analytical Techniques
For analytical purposes such as purification or identification of impurities in samples containing Acetamide,N-(5((phenymethyI)) thia-I ,34 thia diazoIe-Z yl), reverse-phase HPLC methods can be used effectively using columns like Newcrom R1 with appropriate mobile phases (acetonitrile/water/phosphoric acid) .
Mobile Phase:
-
Solvent A: Water + Phosphoric Acid (0.X%)
-
Solvent B: Acetonitrile
Column:
-
Type: Reverse Phase (Newcrom R1)
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Particle Size: Typically around 10 µm or smaller for UPLC applications
This method allows scalable separation suitable for both analytical and preparative purposes.
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